2-氯-N-(2,4-二氯苯基)乙酰胺

货号 B1346228

CAS 编号:

6974-56-7

分子量: 238.5 g/mol

InChI 键: KRUAPYSYOURFRC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-N-(2,4-dichlorophenyl)acetamide is a chemical compound with the CAS Number: 6974-56-7 . It has a linear formula of C8H6Cl3NO .

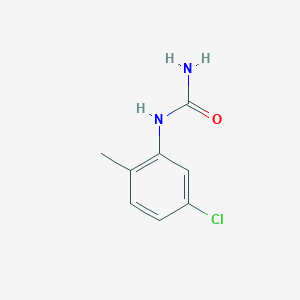

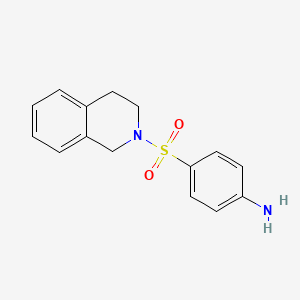

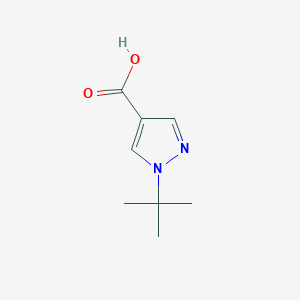

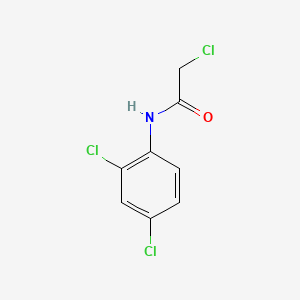

Molecular Structure Analysis

The molecular structure of 2-Chloro-N-(2,4-dichlorophenyl)acetamide consists of a central acetamide group (CH3CONH-) bonded to a 2,4-dichlorophenyl group and a chlorine atom . The InChI code for this compound is 1S/C8H6Cl3NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) .Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-N-(2,4-dichlorophenyl)acetamide is 238.5 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.科学研究应用

Application in Chemical Crystallography

- Field : Chemical Crystallography .

- Summary : “2-Chloro-N-(2,4-dinitrophenyl)acetamide” was synthesized and characterized using various techniques such as NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis .

- Methods : The compound was synthesized and its structure was analyzed using X-ray crystallography. The optical properties of the compound in various solvents were investigated using UV–vis spectrophotometry .

- Results : The compound exhibited solvatochromic effects upon varying the polarity of the solvent. Time-dependent DFT calculations suggest that the deprotonation process occurs in polar solvents such as DMF .

Application in General Chemistry

- Field : General Chemistry .

- Summary : The compound “N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide” was synthesized, which is a derivative of "2-Chloro-N-(2,4-dichlorophenyl)acetamide" .

- Methods : The compound was synthesized in two steps. Initially, the intermediate 6-methyl-3-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione was obtained by the reaction of 6-methyluracil with chloromethylthiiran. The reaction of this derivative with N-(2,6-dichlorophenyl)-2-chloroacetamide gave the final acetamide .

- Results : The structure of the final acetamide was confirmed by 1H NMR and IR spectroscopy and clearly proved by X-ray diffraction analysis .

Application in Pharmaceutical Chemistry

- Field : Pharmaceutical Chemistry .

- Summary : A six-step continuous-flow synthesis of the classic nonsteroidal anti-inflammatory drug diclofenac sodium through a cascade etherification/Smiles rearrangement strategy starting from commercially available aniline and chloroacetic acid has been successfully developed . The current industrial batch synthesis of diclofenac sodium uses 2,6-dichloro-N-phenylaniline as a key intermediate .

- Methods : The synthesis involves a challenging and unprecedented etherification/Smiles rearrangement cascade reaction of 2-chloro-N-phenylacetamide and 2,6-dichlorophenol to give N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide operated with precisely controlled reaction conditions .

- Results : Diclofenac sodium was obtained in 63% overall yield in a total reaction time of 205 min, with an average yield of above 90% for each step .

Application in Spectroscopy

- Field : Spectroscopy .

- Summary : The compound “Acetamide, N-(2,4-dichlorophenyl)-” has been studied using various spectroscopic techniques .

- Methods : The structure of the compound was confirmed by 1H NMR and IR spectroscopy . The gas phase ion energetics data and mass spectrum (electron ionization) were also obtained .

- Results : The ionization energy determinations and appearance energy determinations were reported .

Application in Medicinal Chemistry

- Field : Medicinal Chemistry .

- Summary : A series of phenoxy oxazolines, which are derivatives of phenoxy acetamide, were synthesized . These compounds were synthesized starting with substituted phenols and chloroacetic acid in the presence of acetone and anhydrous potassium carbonate .

- Methods : The synthesis involved the reaction of substituted phenols with chloroacetic acid to afford substituted phenoxy acetic acids. These phenoxy acetic acids were then subjected to microwave irradiation with ethanolamine to obtain the final phenoxy oxazolines .

- Results : The synthesized phenoxy oxazolines were studied for their potential as therapeutic candidates .

Application in Spectroscopy

- Field : Spectroscopy .

- Summary : The compound “Acetamide, N-(2,4-dichlorophenyl)-” has been studied using various spectroscopic techniques .

- Methods : The structure of the compound was confirmed by 1H NMR and IR spectroscopy . The gas phase ion energetics data and mass spectrum (electron ionization) were also obtained .

- Results : The ionization energy determinations and appearance energy determinations were reported .

属性

IUPAC Name |

2-chloro-N-(2,4-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUAPYSYOURFRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280216 |

Source

|

| Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2,4-dichlorophenyl)acetamide | |

CAS RN |

6974-56-7 |

Source

|

| Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

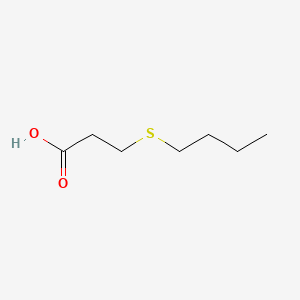

Propanoic acid, 3-(butylthio)-

22002-73-9

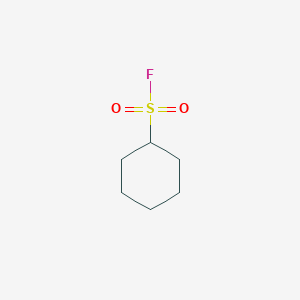

Cyclohexanesulfonyl fluoride

368-42-3

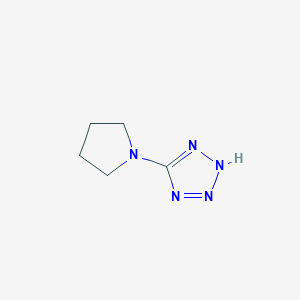

5-Pyrrolidin-1-yl-2h-tetrazole

6280-30-4

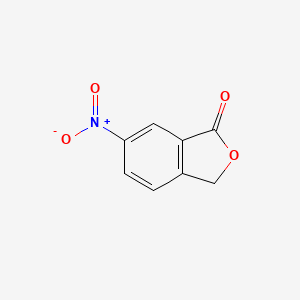

6-Nitrophthalide

610-93-5